molecular formula C11H12O B8607147 (RS)-2-indan-2-yl-oxirane

(RS)-2-indan-2-yl-oxirane

Cat. No.: B8607147
M. Wt: 160.21 g/mol
InChI Key: WVOKKJWKKTWVLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(RS)-2-indan-2-yl-oxirane is a racemic epoxide compound featuring an indan moiety (a bicyclic structure comprising fused benzene and cyclopentane rings) substituted at the 2-position of the oxirane (epoxide) ring. Its molecular formula is C₁₁H₁₂O, with a molecular weight of 160.21 g/mol. The RS configuration indicates a 1:1 mixture of enantiomers, which influences its stereochemical reactivity and applications in asymmetric synthesis.

Epoxides like this compound are critical intermediates in organic synthesis due to their strained three-membered ring, enabling nucleophilic ring-opening reactions.

Properties

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

2-(2,3-dihydro-1H-inden-2-yl)oxirane

InChI

InChI=1S/C11H12O/c1-2-4-9-6-10(11-7-12-11)5-8(9)3-1/h1-4,10-11H,5-7H2

InChI Key

WVOKKJWKKTWVLB-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=CC=CC=C21)C3CO3

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity :

  • The indan group in this compound provides rigidity and aromaticity, likely slowing ring-opening reactions compared to flexible alkyl-substituted analogs like (2S,3R)-2-decyl-3-(5-methylhexyl)oxirane .
  • Naphthalene and allyloxy substituents (e.g., ) increase electron density, enhancing electrophilicity and utility in polymerization.

Thermal and Physical Properties :

  • Long alkyl chains (e.g., in ) lower melting points and increase hydrophobicity, whereas aromatic groups (indan, naphthyl) elevate thermal stability.

Synthetic Challenges :

  • Achieving enantiopurity in epoxides is critical for asymmetric synthesis. highlights challenges in maintaining enantiopurity during synthesis, which applies to this compound’s racemic nature .

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